[(3-CHLORO-4,5-DIETHOXYPHENYL)METHYL][2-(1H-INDOL-3-YL)ETHYL]AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3-CHLORO-4,5-DIETHOXYPHENYL)METHYL][2-(1H-INDOL-3-YL)ETHYL]AMINE is a synthetic organic compound that belongs to the class of substituted benzylamines. This compound is characterized by the presence of a chloro-substituted benzyl group, two ethoxy groups, and an indole moiety. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-CHLORO-4,5-DIETHOXYPHENYL)METHYL][2-(1H-INDOL-3-YL)ETHYL]AMINE typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 3-chloro-4,5-diethoxybenzyl chloride and 2-(1H-indol-3-yl)ethylamine.
Reaction Conditions: The benzyl chloride derivative is reacted with the indole amine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene.
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize production costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(3-CHLORO-4,5-DIETHOXYPHENYL)METHYL][2-(1H-INDOL-3-YL)ETHYL]AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The chloro group in the benzyl moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
[(3-CHLORO-4,5-DIETHOXYPHENYL)METHYL][2-(1H-INDOL-3-YL)ETHYL]AMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of [(3-CHLORO-4,5-DIETHOXYPHENYL)METHYL][2-(1H-INDOL-3-YL)ETHYL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety may play a crucial role in binding to these targets, while the benzyl and ethoxy groups contribute to the compound’s overall activity and selectivity. The exact pathways and molecular interactions depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4,5-dimethoxybenzyl)-N-[2-(1H-indol-3-yl)ethyl]amine
- N-(3-chloro-4,5-diethoxybenzyl)-N-[2-(1H-pyrrolo-3-yl)ethyl]amine
- N-(3-chloro-4,5-diethoxybenzyl)-N-[2-(1H-indol-2-yl)ethyl]amine
Uniqueness
[(3-CHLORO-4,5-DIETHOXYPHENYL)METHYL][2-(1H-INDOL-3-YL)ETHYL]AMINE is unique due to the specific combination of functional groups and the indole moiety
Properties
Molecular Formula |
C21H25ClN2O2 |
---|---|
Molecular Weight |
372.9 g/mol |
IUPAC Name |
N-[(3-chloro-4,5-diethoxyphenyl)methyl]-2-(1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C21H25ClN2O2/c1-3-25-20-12-15(11-18(22)21(20)26-4-2)13-23-10-9-16-14-24-19-8-6-5-7-17(16)19/h5-8,11-12,14,23-24H,3-4,9-10,13H2,1-2H3 |
InChI Key |
APABSGRYLLJSEU-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)CNCCC2=CNC3=CC=CC=C32)Cl)OCC |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CNCCC2=CNC3=CC=CC=C32)Cl)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.